

Amidox (NSC 343341): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Amidox**

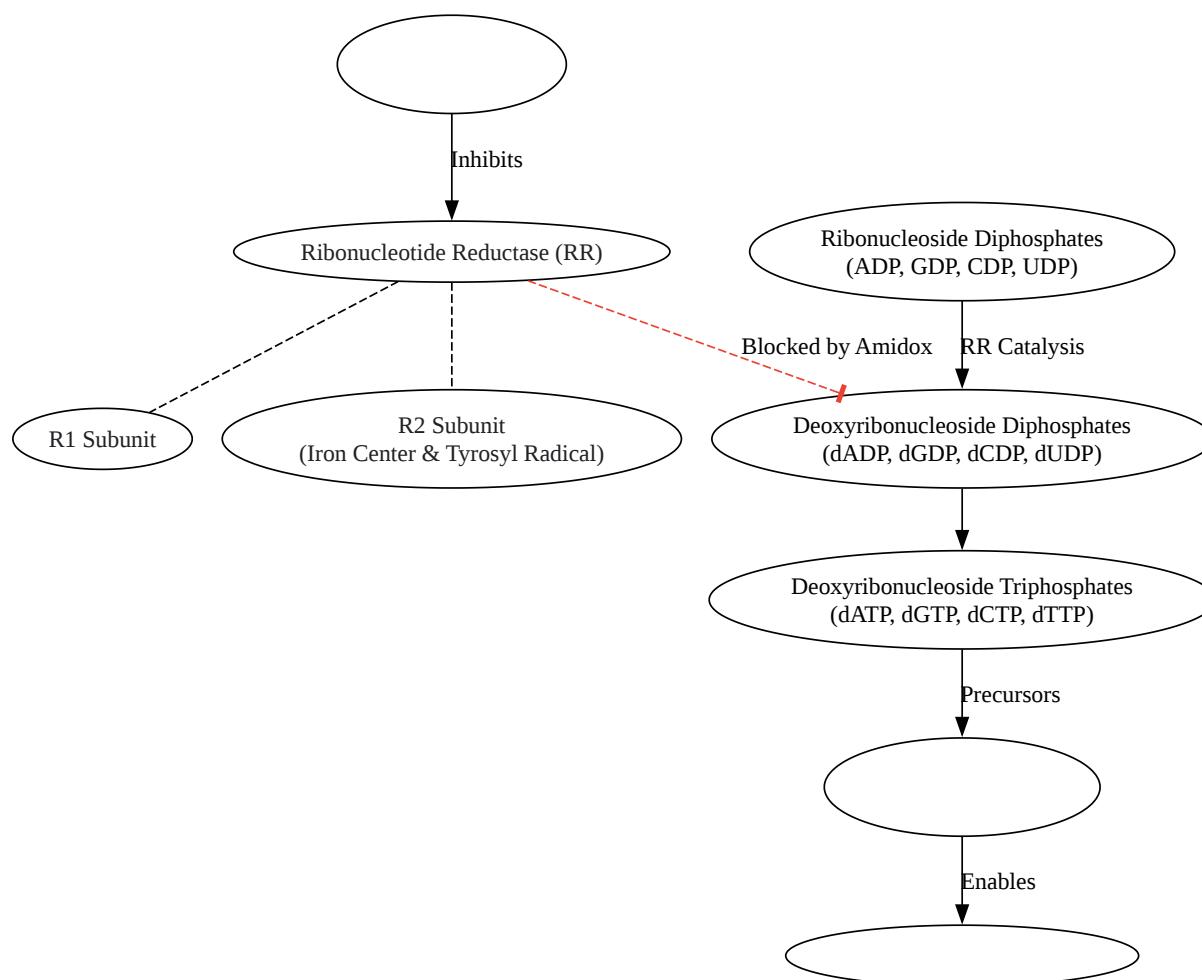
Cat. No.: **B1664867**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amidox (NSC 343341), a polyhydroxy-substituted benzoic acid derivative identified as 3,4-dihydroxybenzamidoxime, is a potent inhibitor of ribonucleotide reductase (RR). This enzyme is a critical component in the de novo synthesis of deoxyribonucleoside triphosphates (dNTPs), the essential precursors for DNA replication and repair. By targeting RR, **Amidox** disrupts DNA synthesis, leading to the inhibition of cancer cell proliferation. This technical guide provides a comprehensive overview of the existing research on **Amidox**, summarizing key quantitative data, outlining experimental methodologies where available, and visualizing its mechanism of action and experimental workflows. The primary focus of the available literature is on its efficacy in leukemia models, particularly in HL-60 human promyelocytic leukemia cells, and its synergistic effects when used in combination with cytarabine (Ara-C).


Core Mechanism of Action

Amidox exerts its anticancer effects primarily through the inhibition of ribonucleotide reductase. RR catalyzes the conversion of ribonucleoside diphosphates (NDPs) to deoxyribonucleoside diphosphates (dNDPs), a rate-limiting step in the production of dNTPs. The inhibition of RR by **Amidox** leads to a depletion of the intracellular pools of dATP, dCTP, and dGTP, which are necessary for DNA synthesis. Interestingly, an increase in dTTP levels has been observed, the mechanism for which is not fully elucidated in the reviewed literature.

This imbalance in dNTP pools ultimately results in the cessation of DNA replication and cell cycle arrest, leading to an anti-proliferative effect on cancer cells.[1][2]

Interaction with Ribonucleotide Reductase

While the precise molecular interaction is not fully detailed in the available abstracts, it is suggested that **Amidox**, similar to other hydroxamic acid derivatives, interferes with the iron center of the R2 subunit of ribonucleotide reductase. The R2 subunit contains a tyrosyl free radical that is essential for the enzyme's catalytic activity, and this radical is stabilized by a di-iron center. By interacting with this iron center, **Amidox** likely destabilizes the tyrosyl radical, thereby inactivating the enzyme.

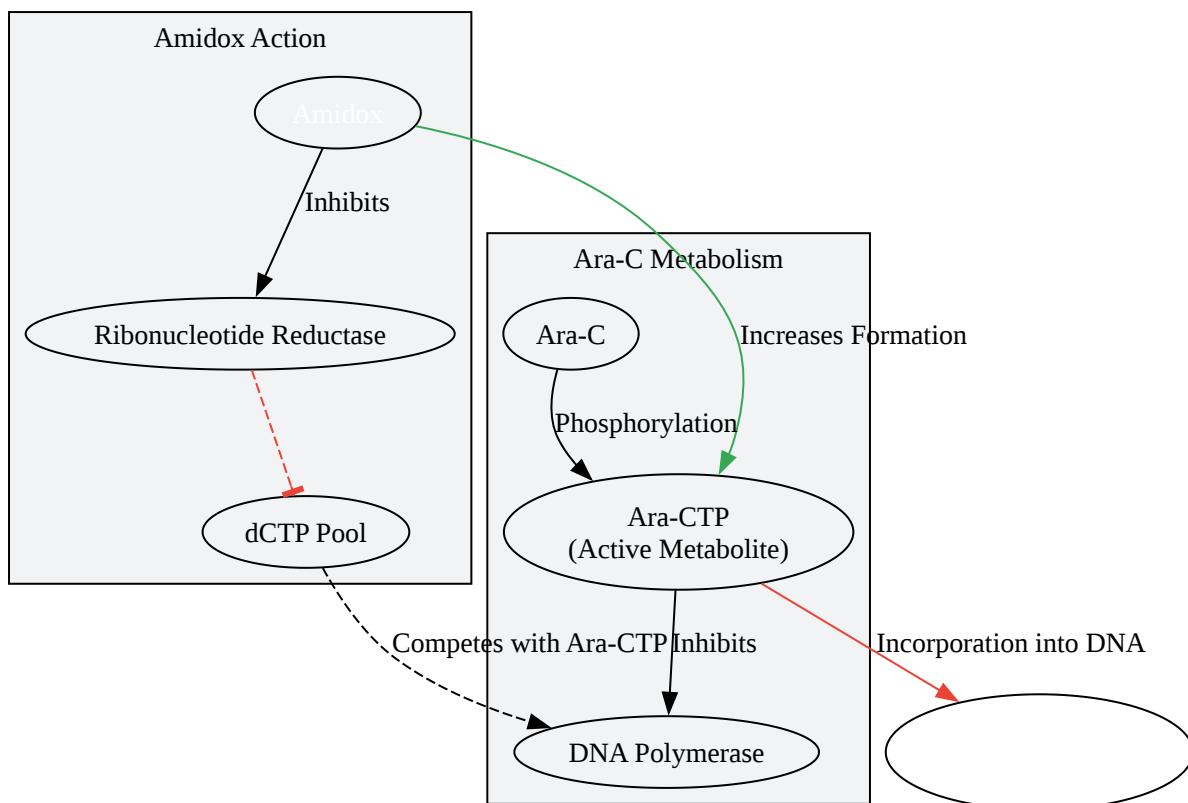
[Click to download full resolution via product page](#)**Caption: Mechanism of Action of **Amidox**.**

In Vitro Efficacy

The majority of published research on **Amidox** focuses on its activity in the HL-60 human promyelocytic leukemia cell line.

Quantitative Data Summary

Cell Line	Assay Type	IC50 Value (µM)	Reference
HL-60	Growth Inhibition	25	[2]
HL-60	Growth Inhibition	30	[3]
HL-60	Colony Formation	13	[2]
HL-60	Colony Formation	20	[3]
L1210	Ribonucleotide Reductase Inhibition	38	[1]


Cell Line	Treatment	dATP Pool	dCTP Pool	dGTP Pool	dTTP Pool	Reference
HL-60	50 µM Amidox (24h)	Decrease	Decrease	Decrease	Increase	[2]
HL-60	75 µM Amidox (24h)	Decrease	Decrease	Decrease	Increase	[2]

Synergistic Effects with Cytarabine (Ara-C)

Amidox has been shown to potentiate the cytotoxic effects of cytarabine (Ara-C), a standard chemotherapeutic agent used in the treatment of acute myeloid leukemia. Ara-C is a prodrug that is converted intracellularly to its active form, Ara-CTP, which is a competitive inhibitor of DNA polymerase.

Mechanism of Synergy

The synergistic effect of **Amidox** and Ara-C is attributed to the modulation of dNTP pools by **Amidox**. The decrease in the intracellular concentration of dCTP, caused by the inhibition of ribonucleotide reductase, reduces the competition for DNA polymerase, thereby enhancing the incorporation of Ara-CTP into DNA. Furthermore, the altered dNTP pools can lead to an increase in the phosphorylation of Ara-C to Ara-CTP.

[Click to download full resolution via product page](#)

Caption: Synergy between **Amidox** and Ara-C.

Quantitative Data on Synergy

Cell Line	Pre-treatment	Increase in Intracellular Ara- CTP	Reference
HL-60	75 µM Amidox (24h)	576%	[2]
HL-60	100 µM Amidox (24h)	1143%	[2]

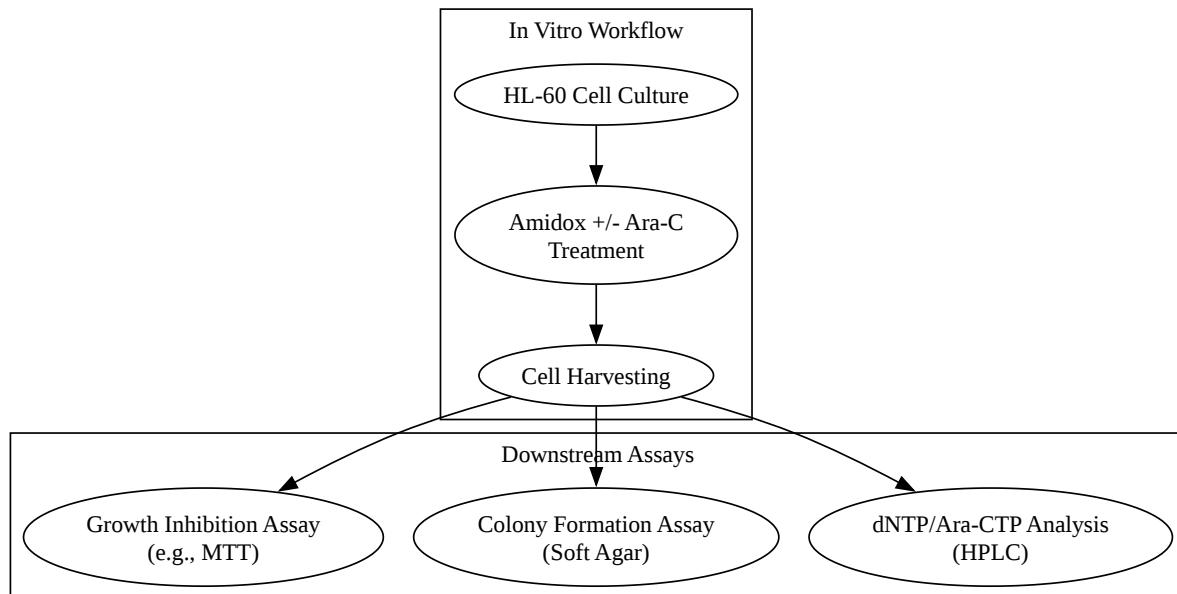
Experimental Protocols

Detailed experimental protocols for the cited studies are not fully available in the public domain abstracts. The following outlines are based on the information provided in the search results and standard laboratory practices.

Cell Culture and Drug Treatment (General Outline)

- Cell Line: HL-60 (human promyelocytic leukemia) cells are typically cultured in RPMI-1640 medium supplemented with fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin) at 37°C in a humidified atmosphere with 5% CO₂.
- Drug Preparation: **Amidox** is dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution, which is then diluted in culture medium to the desired final concentrations for experiments.

Growth Inhibition Assay (General Outline)


- Cells are seeded in multi-well plates at a specific density.
- Varying concentrations of **Amidox** are added to the wells.
- Cells are incubated for a defined period (e.g., 72 hours).
- Cell viability is assessed using a colorimetric assay such as MTT or by cell counting.
- The IC₅₀ value, the concentration of the drug that inhibits cell growth by 50%, is calculated from the dose-response curve.

Colony Formation Assay (Soft Agar) (General Outline)

- A base layer of agar in culture medium is prepared in petri dishes.
- HL-60 cells are treated with **Amidox** for a specified duration (e.g., 24 hours).
- After treatment, cells are washed and resuspended in a top layer of agar in culture medium.
- This cell suspension is poured over the base layer.
- Plates are incubated for a period that allows for colony formation (e.g., 7-14 days).
- Colonies are stained and counted.
- The IC₅₀ for colony formation is determined.

dNTP Pool Analysis by HPLC (General Outline)

- Cell Lysis and Extraction: HL-60 cells are treated with **Amidox**. After incubation, cells are harvested and lysed. dNTPs are extracted, typically using a cold methanol or trichloroacetic acid precipitation method.
- HPLC Analysis: The extracted dNTPs are separated and quantified using high-performance liquid chromatography (HPLC). The specific details of the HPLC system (e.g., column type, mobile phase composition, gradient, and detector) were not available in the reviewed abstracts.

[Click to download full resolution via product page](#)

Caption: General Experimental Workflow.

In Vivo Studies

Limited in vivo data for **Amidox** (NSC 343341) is available in the reviewed literature. One study reported that 3,4-dihydroxybenzaldoxime, a compound closely related to or identical to **Amidox**, demonstrated significant antitumor activity in a murine model of L1210 leukemia, with a 100% increase in life span.^[1] However, detailed protocols for these in vivo experiments, including drug formulation, administration route, and dosing schedule, were not provided in the abstract. There is a notable lack of published in vivo studies for **Amidox** in solid tumor models.

Research Gaps and Future Directions

The existing research on **Amidox** provides a strong rationale for its potential as an anticancer agent, particularly for hematological malignancies. However, several key areas require further investigation:

- Detailed Mechanism of Interaction: Elucidating the precise binding mode of **Amidox** to the R2 subunit of ribonucleotide reductase would be valuable for structure-based drug design and the development of more potent analogs.
- Activity in Solid Tumors: The efficacy of **Amidox** in solid tumor models remains largely unexplored. In vitro screening against a panel of solid tumor cell lines and subsequent in vivo xenograft studies are warranted.
- Pharmacokinetics and Pharmacodynamics: Comprehensive studies are needed to understand the absorption, distribution, metabolism, and excretion (ADME) properties of **Amidox**, as well as its pharmacodynamic effects in vivo.
- Combination Therapies: While the synergy with Ara-C is promising, investigating combinations of **Amidox** with other chemotherapeutic agents or targeted therapies could reveal further therapeutic opportunities.
- Resistance Mechanisms: Understanding potential mechanisms of resistance to **Amidox** will be crucial for its long-term clinical development.

Conclusion

Amidox (NSC 343341) is a potent ribonucleotide reductase inhibitor with well-documented in vitro activity against HL-60 promyelocytic leukemia cells. Its ability to disrupt dNTP pools and synergize with cytarabine highlights its potential as a therapeutic agent for leukemia. While promising, the publicly available data is limited, and further research is necessary to fully characterize its therapeutic potential, particularly in solid tumors and in vivo models. The information presented in this guide serves as a foundation for researchers and drug development professionals interested in exploring the future of **Amidox** as a cancer therapeutic.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Antitumor effects of biologic reducing agents related to 3,4-dihydroxybenzylamine: dihydroxybenzaldehyde, dihydroxybenzaldoxime, and dihydroxybenzonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3,4-Dihydroxybenzylamine: a dopamine analog with enhanced antitumor activity against B16 melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Diorganotin(IV) derivatives of substituted N-hydroxybenzamides with selective cytotoxicity in vitro and potent antitumor activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Amidox (NSC 343341): A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1664867#amidox-nscc-343341-research-articles>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com